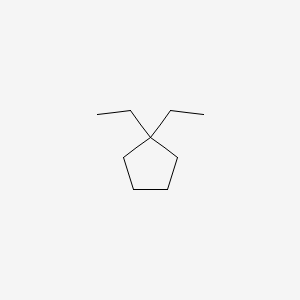![molecular formula C19H17N B14747193 6,6-Dimethyl-6,11-dihydrobenzo[b]acridine CAS No. 2498-61-5](/img/structure/B14747193.png)
6,6-Dimethyl-6,11-dihydrobenzo[b]acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dimethyl-6,11-dihydrobenzo[b]acridine is a heterocyclic compound that belongs to the acridine family Acridines are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine
Preparation Methods
The synthesis of 6,6-Dimethyl-6,11-dihydrobenzo[b]acridine typically involves cyclization reactions. One common method includes the cyclocondensation of appropriate aniline derivatives with aldehydes and naphthoquinones in the presence of catalysts like L-proline in ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
6,6-Dimethyl-6,11-dihydrobenzo[b]acridine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, often using reagents like halogens or nitrating agents under acidic conditions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The primary mechanism of action of 6,6-Dimethyl-6,11-dihydrobenzo[b]acridine involves DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, disrupting the helical structure and affecting processes such as replication and transcription. This intercalation is driven by charge transfer and π-stacking interactions .
Comparison with Similar Compounds
6,6-Dimethyl-6,11-dihydrobenzo[b]acridine can be compared with other acridine derivatives such as:
Acriflavine: Known for its antibacterial properties.
Proflavine: Used as a disinfectant and antibacterial agent.
Quinacrine: Studied for its anti-cancer properties.
The uniqueness of this compound lies in its specific structural modifications, which may enhance its biological activity and selectivity compared to other acridine derivatives.
Properties
CAS No. |
2498-61-5 |
|---|---|
Molecular Formula |
C19H17N |
Molecular Weight |
259.3 g/mol |
IUPAC Name |
6,6-dimethyl-11H-benzo[b]acridine |
InChI |
InChI=1S/C19H17N/c1-19(2)16-9-5-3-7-13(16)11-15-12-14-8-4-6-10-17(14)20-18(15)19/h3-10,12H,11H2,1-2H3 |
InChI Key |
OTKRAWMRUMLXAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2CC3=CC4=CC=CC=C4N=C31)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



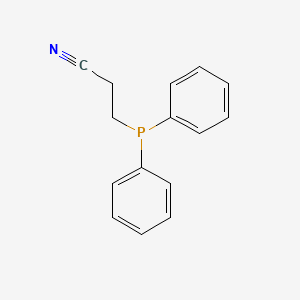
![N'-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B14747123.png)


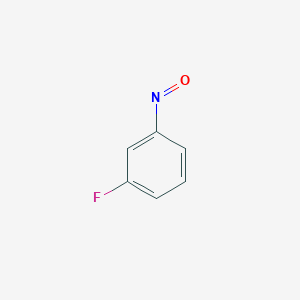

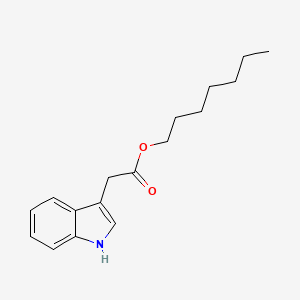
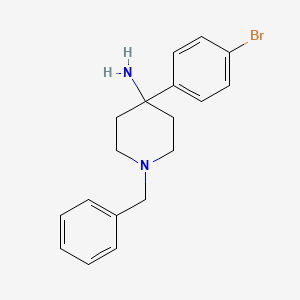
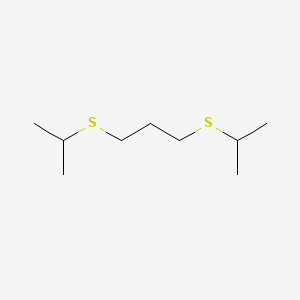
![Spiro[fluorene-9,3'-isochromen]-1'(4'h)-one](/img/structure/B14747179.png)
![4-Hydroxy-N,N-dimethyl-1-tosyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B14747183.png)

